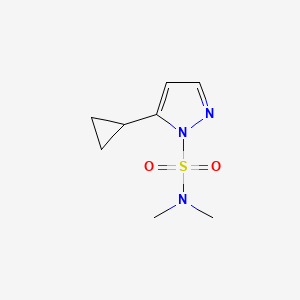
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of biological pathways . The cyclopropyl group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1,5-dimethyl-: This compound lacks the cyclopropyl and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
1H-Pyrazole, 3,5-dimethyl-1-phenyl-:
Uniqueness
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of both the cyclopropyl and sulfonamide groups. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
917899-40-2 |
|---|---|
Molecular Formula |
C8H13N3O2S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-10(2)14(12,13)11-8(5-6-9-11)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
KDODEAXCHLORNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)

![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)








![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
